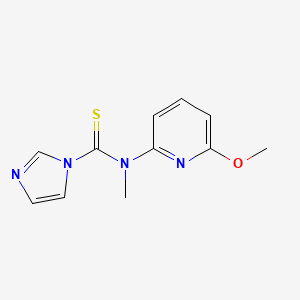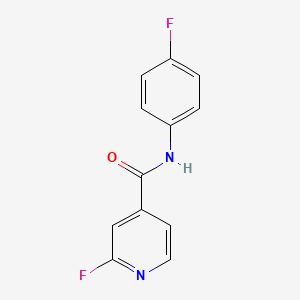
2-Fluoro-N-(4-fluorophenyl)pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-N-(4-fluorophenyl)pyridine-4-carboxamide is a fluorinated pyridine derivative. Fluorinated compounds are of significant interest in various fields due to their unique chemical and biological properties. The presence of fluorine atoms in the aromatic ring imparts distinct characteristics, such as increased stability and altered reactivity, making these compounds valuable in medicinal chemistry, agrochemicals, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the fluorination of pyridine derivatives using reagents like aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature .
Industrial Production Methods: Industrial production of fluorinated pyridines often employs scalable and efficient synthetic routes. The use of continuous flow reactors and advanced fluorinating agents can enhance yield and purity. The development of green chemistry approaches, such as solvent-free reactions and recyclable catalysts, is also gaining traction in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Fluoro-N-(4-fluorophenyl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the aromatic ring can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Cyclization Reactions: The presence of reactive sites allows for cyclization reactions, forming complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) and alkyl halides are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various alkylated or arylated derivatives, while oxidation reactions can produce carboxylic acids or ketones.
Applications De Recherche Scientifique
2-Fluoro-N-(4-fluorophenyl)pyridine-4-carboxamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in material science and catalysis.
Biology: The compound’s unique properties make it a potential candidate for studying enzyme interactions and protein-ligand binding.
Medicine: Fluorinated pyridines are explored for their potential as pharmaceutical agents due to their enhanced metabolic stability and bioavailability.
Industry: The compound is used in the development of agrochemicals and specialty materials with improved performance characteristics.
Mécanisme D'action
The mechanism of action of 2-Fluoro-N-(4-fluorophenyl)pyridine-4-carboxamide involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may act on enzymes, receptors, or other proteins, modulating their function and leading to various biological effects .
Comparaison Avec Des Composés Similaires
2-Fluoro-4-(trifluoromethyl)pyridine: Used in the preparation of aminopyridines and as a catalytic ligand.
2-(4-Fluorophenyl)pyridine: Another fluorinated pyridine with applications in material science.
Uniqueness: 2-Fluoro-N-(4-fluorophenyl)pyridine-4-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both fluorine atoms and the carboxamide group enhances its stability and reactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
920986-89-6 |
|---|---|
Formule moléculaire |
C12H8F2N2O |
Poids moléculaire |
234.20 g/mol |
Nom IUPAC |
2-fluoro-N-(4-fluorophenyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C12H8F2N2O/c13-9-1-3-10(4-2-9)16-12(17)8-5-6-15-11(14)7-8/h1-7H,(H,16,17) |
Clé InChI |
VPZDXZQUQPJUFN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC(=O)C2=CC(=NC=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2R)-3,6-Dihydro-2H-pyran-2-yl]-1,4-dioxaspiro[4.5]decane](/img/structure/B14180340.png)


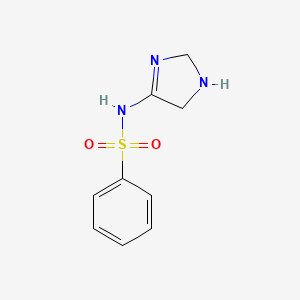
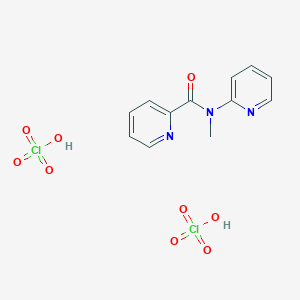
![N-(4-Chlorophenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]butanamide](/img/structure/B14180374.png)
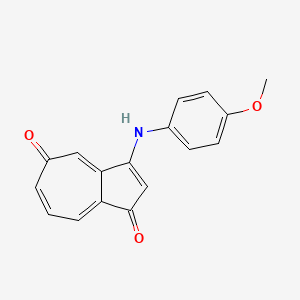
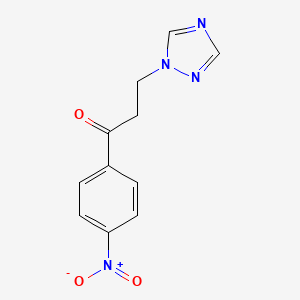

![1,4-Bis(3,5-diphenylcyclohexyl)furo[3,4-c]furan-3,6-dione](/img/structure/B14180401.png)
![[2-(Heptan-2-yl)phenoxy]acetic acid](/img/structure/B14180413.png)
![3-[2-[di(propan-2-yl)amino]ethyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14180420.png)
